molecular formula C18H17BrCl2N2OS B2969725 (E)-2-(2-(benzylimino)thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone hydrobromide CAS No. 474628-33-6

(E)-2-(2-(benzylimino)thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone hydrobromide

Cat. No. B2969725
CAS RN: 474628-33-6
M. Wt: 460.21
InChI Key: SKTSBHZFNJQGCB-GOSREXKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(benzylimino)thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone hydrobromide is a useful research compound. Its molecular formula is C18H17BrCl2N2OS and its molecular weight is 460.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of thiazolidine and thiazole derivatives, including compounds structurally related to "(E)-2-(2-(benzylimino)thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone hydrobromide," is a significant area of research. These compounds are synthesized through reactions like condensation, nucleophilic substitution, and cyclization processes. For instance, the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one with thiourea or N,N′-diphenylthiourea leads to the formation of thiazolidin-2-ones, showcasing a methodology for constructing similar thiazolidine frameworks (Potikha, Turov, & Kovtunenko, 2008).

Pharmacological Applications

Compounds with thiazolidine cores have been investigated for their pharmacological potential. Research includes the synthesis and evaluation of nitrogen and sulfur-containing heterocyclic compounds, exploring their antibacterial and antifungal activities. For example, a study on microwave-assisted synthesis and the pharmacological evaluation of azetidinones and thiazolidinones revealed their significant antibacterial properties against common pathogens (Mistry & Desai, 2006).

Material Science and Corrosion Inhibition

Thiazole derivatives have shown promising results as corrosion inhibitors, indicating their potential application in protecting metals in aggressive environments. A study focusing on the inhibition efficiency of thiazole derivatives on steel corrosion in hydrochloric acid solution provides insights into the practical applications of these compounds in industrial settings (Yadav, Sharma, & Kumar, 2015).

properties

IUPAC Name

2-(2-benzylimino-1,3-thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2OS.BrH/c19-15-7-6-14(10-16(15)20)17(23)12-22-8-9-24-18(22)21-11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSBHZFNJQGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NCC2=CC=CC=C2)N1CC(=O)C3=CC(=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(benzylimino)thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone hydrobromide

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